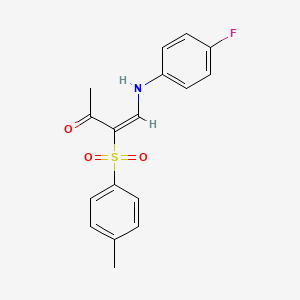

4-bromo-7-fluoro-2,3-dihydro-1H-inden-1-ol

Vue d'ensemble

Description

4-bromo-7-fluoro-2,3-dihydro-1H-inden-1-ol is a chemical compound used in scientific research. It is also known as BFDO and has a molecular formula of C9H8BrFO. This compound is used in various fields of research, including medicinal chemistry, organic synthesis, and pharmacology.

Applications De Recherche Scientifique

Synthesis and Configuration Studies

4-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-ol is significant as an intermediate in synthesizing biologically active compounds. A study by Prysiazhnuk et al. (2021) explored the synthesis and absolute configuration of stereoisomers of cis- and trans-2-bromo-2,3-dihydro-1H-inden-1-ols, closely related to 4-bromo-7-fluoro-2,3-dihydro-1H-inden-1-ol. This was achieved through enzymatic kinetic resolution and biocatalytic esterification processes, proving its potential in synthetic chemistry applications (Prysiazhnuk, Rusanov, & Kolodiazhnyi, 2021).

In Silico and In Vitro Applications

Research by Chandrasekhar et al. (2020) on urea and thiourea derivatives of 2,3-dihydro-1H-inden-1-amine, a compound structurally similar to 4-bromo-7-fluoro-2,3-dihydro-1H-inden-1-ol, revealed their potential antioxidant and anticancer activities. This study indicates the possible biological significance and therapeutic applications of such compounds (Chandrasekhar, Prasad, Venkataramaiah, Umapriya, Raju, Seshaiah, & Rajendra, 2020).

Chemistry and Synthesis

Another relevant study involves the synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one from pyridin-4-ol and 4-bromo-2-fluoroaniline, indicating the role of 4-bromo-2-fluoro compounds in the synthesis of biologically significant compounds (Wang, Lu, Xiao, Zhou, Li, & Xu, 2016).

DNA Binding Studies

Studies on chiral Schiff Bases, including compounds similar to 4-bromo-7-fluoro-2,3-dihydro-1H-inden-1-ol, have revealed insights into the effect of remote substituents on DNA binding activity. Bora et al. (2021) synthesized new chiral Schiff Bases and explored their interaction with calf-thymus DNA, suggesting potential applications in understanding DNA interactions and drug design (Bora, Maiti, Singh, & Barman, 2021).

Propriétés

IUPAC Name |

4-bromo-7-fluoro-2,3-dihydro-1H-inden-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrFO/c10-6-2-3-7(11)9-5(6)1-4-8(9)12/h2-3,8,12H,1,4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLVVNRITLSLCDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2C1O)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-formyl-2-methyl-N-[1-(propan-2-yl)piperidin-4-yl]-1H-pyrrole-3-carboxamide](/img/structure/B2430797.png)

![3'-(4-Fluorophenyl)-1-[(2-methylphenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone](/img/structure/B2430799.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2430802.png)

![2-{[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2430809.png)

![N-(4-chlorobenzyl)-2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2430810.png)

![(E)-3-(2-chlorophenyl)-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)prop-2-en-1-one](/img/structure/B2430811.png)

![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2430815.png)